molecular formula C19H17N3O3S B2853438 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681266-39-7

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2853438
CAS No.: 681266-39-7
M. Wt: 367.42
InChI Key: XCOHQASQVFHLNF-UHFFFAOYSA-N
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Description

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Biological Activity

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O4SC_{19}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 430.5 g/mol. The compound features a thieno[3,4-c]pyrazole core fused with an o-tolyl group and a benzamide moiety. The presence of the dioxido substituent is significant as it may enhance the compound's reactivity and biological activity .

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that related compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, making them promising candidates in cancer therapy . For instance, certain pyrazole derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro assays have revealed that compounds with similar structural features possess moderate to excellent activity against a variety of pathogens, including bacteria and fungi . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is noteworthy. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), suggesting their utility in treating inflammatory diseases . This activity may be attributed to the ability of these compounds to modulate signaling pathways involved in inflammation.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring or the benzamide moiety can significantly influence the compound's potency and selectivity against different biological targets. For instance:

Substituent Effect on Activity
Dioxido Group Enhances reactivity and potential binding
o-Tolyl Group May influence lipophilicity and membrane permeability
Benzamide Moiety Critical for interaction with target proteins

Case Studies

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. This compound was found to exhibit comparable efficacy to established chemotherapeutics like cisplatin .
  • Microbial Inhibition : In a recent investigation into antimicrobial agents, this compound demonstrated significant inhibitory activity against Staphylococcus aureus strains with minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.5 µg/mL .

Scientific Research Applications

Pharmacological Applications

Antileishmanial and Antimalarial Properties
N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibits significant antileishmanial and antimalarial activities. The thienopyrazole core structure is recognized for its ability to interact with biological targets, inhibiting enzyme activity or modulating receptor functions. These mechanisms are crucial for developing treatments against diseases like leishmaniasis and malaria.

Mechanism of Action
The compound's mechanism involves interaction with specific enzymes or receptors, leading to various biological effects. For instance, it may inhibit the activity of enzymes critical for the survival of pathogens or modulate immune responses to enhance host defense mechanisms against infections.

Table 1: Summary of Pharmacological Activities

Activity TypeDescriptionReference
AntileishmanialEffective against Leishmania species
AntimalarialActive against Plasmodium falciparum
Enzyme InhibitionModulates activity of enzymes crucial for pathogen survival

Case Study: Antimalarial Efficacy

In a recent study examining the efficacy of this compound against Plasmodium falciparum, researchers found that the compound demonstrated significant inhibitory effects on parasite growth in vitro. The study highlighted the compound's potential as a lead candidate for developing new antimalarial therapies.

Potential Applications in Other Fields

Agricultural Applications
Given its biological activity profile, there is potential for this compound to be explored as a biopesticide or fungicide in agriculture. Its effectiveness against specific pathogens could offer an environmentally friendly alternative to synthetic pesticides.

Material Science
The unique chemical properties of this compound may also lend themselves to applications in material science, particularly in developing new polymers or coatings with antimicrobial properties.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-13-7-5-6-10-17(13)22-18(15-11-26(24,25)12-16(15)21-22)20-19(23)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOHQASQVFHLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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